molecular formula C9H7Br2NO4 B13929876 Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate

Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate

Cat. No.: B13929876
M. Wt: 352.96 g/mol
InChI Key: HJTVTVAWCILYCQ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate is an organic compound with the molecular formula C9H7Br2NO4 It is a derivative of benzoic acid, characterized by the presence of bromine and nitro groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate typically involves the bromination of methyl 2-methyl-5-nitrobenzoate. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the bromomethyl group, facilitating various substitution reactions. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-methylbenzoate: Similar structure but lacks the nitro group, resulting in different reactivity and applications.

    Methyl 5-bromo-2-(chloromethyl)-3-nitrobenzoate:

Uniqueness

Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate is unique due to the presence of both bromine and nitro groups on the benzene ring. This combination of substituents imparts distinct electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications .

Properties

Molecular Formula

C9H7Br2NO4

Molecular Weight

352.96 g/mol

IUPAC Name

methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate

InChI

InChI=1S/C9H7Br2NO4/c1-16-9(13)6-2-5(11)3-8(12(14)15)7(6)4-10/h2-3H,4H2,1H3

InChI Key

HJTVTVAWCILYCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])CBr

Origin of Product

United States

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